Cas no 2138188-07-3 (2,2-Difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid)

2,2-Difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid is a fluorinated diazepane derivative with a tert-butoxycarbonyl (Boc) protecting group, offering stability and controlled reactivity in synthetic applications. The presence of difluoromethyl and carboxylic acid functionalities enhances its utility as a versatile intermediate in medicinal chemistry, particularly for the development of protease inhibitors and other bioactive compounds. The Boc group facilitates selective deprotection under mild conditions, enabling precise modifications. Its structural features, including the diazepane ring, contribute to conformational flexibility, making it valuable for drug discovery and peptide mimetics. This compound is suited for use in controlled synthetic pathways requiring high selectivity and functional group compatibility.
2,2-Difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid structure
2138188-07-3 structure
Product Name:2,2-Difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid
CAS No:2138188-07-3
MF:C13H22F2N2O4
MW:308.321590900421
CID:5299342
Update Time:2025-06-09

2,2-Difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
    • 2,2-Difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid
    • 1H-1,4-Diazepine-1-propanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α,α-difluorohexahydro-
    • Inchi: 1S/C13H22F2N2O4/c1-12(2,3)21-11(20)17-6-4-5-16(7-8-17)9-13(14,15)10(18)19/h4-9H2,1-3H3,(H,18,19)
    • InChI Key: BACNUNLKONIZHD-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN1CCN(C(=O)OC(C)(C)C)CCC1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 396
  • XLogP3: -0.8
  • Topological Polar Surface Area: 70.1

2,2-Difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788367-0.05g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
0.05g
$948.0 2024-05-22
Enamine
EN300-788367-0.1g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
0.1g
$993.0 2024-05-22
Enamine
EN300-788367-0.25g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
0.25g
$1038.0 2024-05-22
Enamine
EN300-788367-0.5g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
0.5g
$1084.0 2024-05-22
Enamine
EN300-788367-1.0g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
1.0g
$1129.0 2024-05-22
Enamine
EN300-788367-2.5g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
2.5g
$2211.0 2024-05-22
Enamine
EN300-788367-5.0g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
5.0g
$3273.0 2024-05-22
Enamine
EN300-788367-10.0g
3-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2,2-difluoropropanoic acid
2138188-07-3 95%
10.0g
$4852.0 2024-05-22
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.